2-Cyclobutyl-2-methylbutanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclobutyl-2-methylbutanal |
InChI |
InChI=1S/C9H16O/c1-3-9(2,7-10)8-5-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
GKMIMVXJDSHYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C1CCC1 |
Origin of Product |
United States |
Stereochemical Investigations and Asymmetric Control in the Chemistry of 2 Cyclobutyl 2 Methylbutanal
Analysis of Enantiomerism and Diastereomerism in 2-Cyclobutyl-2-methylbutanal
The molecular structure of this compound features a stereogenic center at the second carbon (C2) of the butanal chain. This carbon atom is bonded to four different substituents: a cyclobutyl group, a methyl group, an ethyl group (C3 and C4 of the butanal chain), and a formyl group (-CHO). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. ucsd.eduscsco.org.in These enantiomers are designated as (R)-2-cyclobutyl-2-methylbutanal and (S)-2-cyclobutyl-2-methylbutanal, based on the Cahn-Ingold-Prelog priority rules. uou.ac.in Enantiomers share identical physical properties such as boiling point and solubility but differ in their interaction with plane-polarized light (one being dextrorotatory and the other levorotatory) and their reactivity with other chiral entities. ucsd.edudalalinstitute.com
Diastereomerism becomes relevant when a new stereocenter is introduced into the molecule. A common reaction of aldehydes is the nucleophilic addition to the carbonyl carbon. The two faces of the carbonyl group in a chiral aldehyde like this compound are diastereotopic. dalalinstitute.com This means that the attack of a nucleophile from either face will result in the formation of two different diastereomers. For instance, the addition of a hydride (H⁻) to racemic this compound would produce 2-cyclobutyl-2-methylbutan-1-ol, which has a new stereocenter at C1. Starting with (R)-2-cyclobutyl-2-methylbutanal, this reaction would yield (1R, 2R)- and (1S, 2R)-2-cyclobutyl-2-methylbutan-1-ol, which are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. uou.ac.inindusuni.ac.in
Principles of Asymmetric Induction Applied to Branched Aldehydes
Asymmetric induction, or stereoselective synthesis, refers to chemical reactions that preferentially form one enantiomer or diastereomer over others. dalalinstitute.com For α-branched aldehydes, this involves creating the chiral center at the α-position in a controlled manner or using the existing chirality to direct the formation of new stereocenters. This control is typically achieved using chiral catalysts, which create a low-energy pathway to the desired stereoisomer.
The development of chiral catalysts has revolutionized asymmetric synthesis. These catalysts fall into two main categories: chiral metal complexes and organocatalysts.
Chiral Metal Complexes : These consist of a metal center (e.g., palladium, rhodium, iridium, copper) coordinated to a chiral ligand. nih.govmdpi.com The ligand creates a specific three-dimensional environment around the metal, influencing how the substrate binds and reacts. For reactions involving branched aldehydes, palladium-catalyzed asymmetric α-allylation has been used to create all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.orgsci-hub.se This often involves a dual catalytic system where the metal complex works in concert with an organocatalyst. mdpi.com For example, a combination of a palladium complex, a primary amine, and a chiral phosphoric acid can catalyze the asymmetric α-allylation of α,α-disubstituted aldehydes with alkynes, yielding products with excellent enantioselectivity. organic-chemistry.org
Organocatalysts : These are small, chiral organic molecules that can catalyze reactions without a metal. Chiral amines, particularly proline and its derivatives, are widely used to activate aldehydes by forming chiral enamine intermediates. mdpi.comnih.gov These enamines then react with electrophiles, with the catalyst directing the stereochemical outcome. Chiral phosphoric acids (CPAs) are another powerful class of organocatalysts, often used in dynamic kinetic resolutions and other stereoselective transformations by acting as chiral Brønsted acids. organic-chemistry.orgresearchgate.net Synergistic catalysis, combining an amine catalyst with a second catalyst like a gold complex or a chiral acid, has enabled challenging transformations such as the enantioselective addition of branched aldehydes to allenamides. nih.govmdpi.com
Table 1: Examples of Catalytic Systems for Asymmetric Transformations of Branched Aldehydes
| Reaction Type | Catalyst System | Substrate Scope | Key Feature | Reference |
| α-Allylation | Pd(PPh₃)₄ / (R)-TRIP (Chiral Phosphoric Acid) / Secondary Amine | α-Branched Propionaldehydes | Dual catalysis creates α-quaternary aldehydes. | mdpi.com |
| Addition to Allenamides | Tripeptide / Gold Catalyst | Alkyl-aryl and Alkoxy-aryl Aldehydes | Synergistic catalysis furnishes γ,δ-enamide aldehydes with a fully substituted stereocenter. | nih.gov |
| α-Allylation | Chiral Primary Amino Acid | α-Branched Aldehydes | Mediates enantioselective α-allylation with alkyl halides in aqueous media. | organic-chemistry.org |
| Hydroacylation | Rh-catalyst / Chiral Ligand | Racemic Aldehydes | Dynamic kinetic asymmetric transformation (DyKAT) generates 1,4-ketoamides. | researchgate.net |
Controlling the stereochemistry of nucleophilic additions to the carbonyl group of this compound is essential for synthesizing more complex chiral structures.
Enantioselective Additions : These reactions aim to add a nucleophile to an achiral precursor to create the chiral center found in this compound with high enantiomeric excess (ee). While specific examples for the synthesis of this compound are not prevalent in the cited literature, general methods for α-branched aldehydes are well-established. For instance, the enantioselective alkylation of aldehydes using diethylzinc (B1219324) in the presence of a chiral β-amino alcohol is a known method for the kinetic resolution of racemic aldehydes, which can also be adapted for enantioselective synthesis. rsc.org Iron-catalyzed reductive coupling of aldehydes and simple olefins represents another modern approach, although existing methods are often limited to forming "branched" products rather than the specific substitution pattern of the target molecule. nih.gov
Diastereoselective Additions : When this compound (as a single enantiomer or a racemate) undergoes a nucleophilic addition, the existing stereocenter at C2 can influence the stereochemical outcome at the newly formed stereocenter (C1). This is known as substrate-controlled diastereoselectivity. The relative orientation of the substituents on the C2 atom can sterically hinder one of the diastereotopic faces of the carbonyl group, favoring attack from the less hindered face. A study on Mukaiyama aldol (B89426) additions demonstrated that syn selectivity could be achieved for reactions with a β-siloxy aldehyde, highlighting the ability of catalytic systems to control diastereoselectivity. sigmaaldrich.com The reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with 2-methylbutanal showed high diastereoselectivity, demonstrating the ability of the reaction to differentiate between methyl and ethyl groups, a distinction relevant to the environment at the chiral center of this compound. sigmaaldrich.com
Kinetic Resolution Strategies for Enantiomerically Enriched Branched Aldehydes
Kinetic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of enantiomers). It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. rsc.orgnih.gov For this to be effective, a high selectivity factor (s), which is the ratio of the reaction rates (k_fast / k_slow), is required.
Organocatalysis offers versatile methods for the kinetic resolution of racemic α- and β-branched aldehydes. nih.govacs.orgacs.org A common strategy involves the reaction of the racemic aldehyde with a chiral secondary amine catalyst (e.g., a proline derivative or a peptide) to form a pair of diastereomeric enamine intermediates. nih.gov These intermediates react with an electrophile at different rates.
For example, a peptide catalyst, H-dPro-αMePro-Glu-NH₂, has been shown to resolve racemic β-branched aldehydes through conjugate addition to nitroolefins. nih.govacs.orgacs.org This method yields enantiomerically enriched β-branched aldehydes (up to 96% ee) and γ-nitroaldehyde products with high stereoselectivity. acs.org Another approach involves the formal [2+2] cycloaddition of α-branched aldehydes with homophthalic anhydrides, catalyzed by a chiral isochalcogenurea derivative, achieving selectivity factors of up to 91. nih.gov The enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst also proceeds via kinetic resolution of the starting aldehyde. beilstein-journals.org
Table 2: Organocatalytic Kinetic Resolution of Racemic Branched Aldehydes
| Catalyst | Racemic Aldehyde Type | Reagent | Product Type | Enantiomeric Excess (ee) of Recovered Aldehyde | Reference |
| H-dPro-αMePro-Glu-NH₂ | β-Branched Aldehydes | Nitroolefins | γ-Nitroaldehydes | 77–96% | acs.org |
| Chiral Isochalcogenurea | α-Branched Aldehydes | Homophthalic Anhydrides | Dihydroisocoumarins | Up to >99% (product) | nih.gov |
| Jørgensen–Hayashi Catalyst | α-Chloroaldehydes | N-Fluorobenzenesulfonimide (NFSI) | α-Chloro-α-fluoroaldehydes | 37% | beilstein-journals.org |
Enzymes are highly efficient and stereoselective biocatalysts that can be employed for the kinetic resolution of racemic compounds under mild conditions.
Imine Reductases (IREDs) have been explored for the synthesis of chiral amines via the dynamic kinetic resolution (DKR) of α-branched aldehydes. dntb.gov.uaresearchgate.net In a DKR, the less reactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of a single product stereoisomer. In the context of a kinetic resolution, an IRED can catalyze the reductive amination of one aldehyde enantiomer much faster than the other. A study demonstrated that the IRED from Streptomyces ipomoeae could facilitate the DKR of 2-phenylpropanal, yielding the corresponding N-methylated β-chiral amine with >95% conversion and high enantiomeric excess (up to 95% ee). dntb.gov.uaresearchgate.net This highlights the potential for IREDs to resolve racemic α-branched aldehydes.
Alcohol Dehydrogenases (ADHs) are another class of enzymes useful for kinetic resolutions. They catalyze the stereoselective reduction of carbonyls to alcohols or the oxidation of alcohols to carbonyls. An ADH could be used to selectively reduce one enantiomer of racemic this compound to its corresponding alcohol, leaving the other enantiomer unreacted. An ADH from Pichia pastoris (PPADH) showed a substrate preference for the reduction of linear and branched aliphatic aldehydes. nih.gov Such enzymes could potentially be applied to the kinetic resolution of this compound.
Stereochemical Models for Predicting Facial Selectivity in Aldehyde Reactions
The addition of a nucleophile to the carbonyl carbon of this compound leads to the formation of a new chiral center. This process changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in two possible diastereomeric products. The inherent asymmetry in the starting material leads to an energetic preference for one of the two transition states, resulting in a diastereoselective reaction. Several models have been developed to predict the predominant diastereomer formed in such reactions. libretexts.orglibretexts.org
The Felkin-Anh model is a widely accepted and reliable framework for predicting the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds under non-chelating conditions. youtube.comopenochem.org It is based on a combination of steric and stereoelectronic effects in a staggered, reactant-like transition state.
The core principles of the Felkin-Anh model are:
Transition State Geometry : The transition state is assumed to be staggered, not eclipsed, to minimize torsional strain.
Substituent Orientation : The largest group (L) on the α-chiral carbon orients itself perpendicular to the plane of the carbonyl group. This conformation minimizes steric interactions with the incoming nucleophile and the carbonyl oxygen.
Nucleophile Trajectory : The nucleophile does not approach the carbonyl carbon at a 90° angle but rather follows the Bürgi-Dunitz trajectory, which is approximately 107° relative to the C=O bond. libretexts.orgyoutube.com
Facial Selectivity : The nucleophile preferentially attacks the carbonyl face from the side of the smallest substituent (S), passing over it to avoid the more significant steric hindrance posed by the medium (M) and large (L) groups. uvic.ca
For this compound, the α-carbon is a quaternary stereocenter bonded to a cyclobutyl group, a methyl group, and a hydrogen atom (in addition to the formyl group). The steric bulk of these substituents is ranked based on their size, often correlated with their conformational A-values. wikipedia.orgmsu.edu
Large (L): Cyclobutyl group
Medium (M): Methyl group
Small (S): Hydrogen (implicitly part of the aldehyde, but the principle applies to the remaining substituents on the alpha carbon)
Following the Felkin-Anh model, the cyclobutyl group (L) will orient itself anti-periplanar to the incoming nucleophile. The nucleophile will then approach along the Bürgi-Dunitz trajectory from the face occupied by the smallest substituent, which is the hydrogen atom of the aldehyde. This leads to the formation of the syn diastereomer as the major product. The significant difference in steric bulk between the cyclobutyl and methyl groups is expected to lead to high diastereoselectivity.
Table 1: Comparison of Features in Felkin-Anh and Cram's Rule Models
| Feature | Felkin-Anh Model | Cram's Rule (Open-Chain) |
| Transition State | Staggered (Gauche) | Eclipsed |
| L-Group Orientation | Perpendicular to C=O bond | Anti to R group of R-C=O |
| Nucleophile Attack | Along Bürgi-Dunitz trajectory | Perpendicular to C=O bond |
| Basis of Prediction | Steric and stereoelectronic effects | Purely steric hindrance |
| General Applicability | Widely applicable, more accurate | Less general, works well for specific systems |
Before the development of the Felkin-Anh model, Cram's Rule was the primary tool for predicting stereoselectivity in these reactions. libretexts.orgopenochem.org The original open-chain model proposed by Cram assumes a different reactive conformation. openochem.org
In Cram's Rule , the molecule adopts a conformation where the largest group (L) on the α-chiral center is positioned anti (eclipsed) to the R-group of the carbonyl (which is H in an aldehyde). The nucleophile then approaches the carbonyl from the less sterically hindered face, which is the side of the small substituent (S). libretexts.orglibretexts.org For this compound, this model generally predicts the same major diastereomer as the Felkin-Anh model, although the presumed transition state geometry is different and considered less stable due to eclipsing interactions. libretexts.org
Chelation-controlled models represent an important modification to these steric-based predictions. This model applies when the α-carbon bears a substituent with a heteroatom (like O, N, S) that can act as a Lewis base. libretexts.orguvic.ca In the presence of a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), a rigid five-membered cyclic intermediate can form between the metal, the carbonyl oxygen, and the α-heteroatom. libretexts.org This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the least hindered face of this new rigid structure, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model (an "anti-Felkin" product). libretexts.org
In the case of this compound, the substituents at the α-position are purely alkyl (cyclobutyl and methyl). Therefore, a chelation-controlled pathway is not typically operative. However, if one were to consider a derivative such as 2-cyclobutyl-2-methoxybutanal, the methoxy (B1213986) group could chelate with a Lewis acid, reversing the facial selectivity compared to the non-chelating conditions.
Table 2: Selected A-Values for Common Substituents A-values quantify the steric demand of a substituent as the energy difference (in kcal/mol) between its axial and equatorial positions on a cyclohexane (B81311) ring. Higher values indicate greater steric bulk. wikipedia.orgmasterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.70 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~4.9 |
| -OH (Hydroxyl) | 0.87 |
| -Br (Bromo) | 0.43 |
| -CN (Cyano) | 0.21 |
| Note: A specific A-value for the cyclobutyl group is not commonly tabulated, but it is considered to be significantly larger than methyl. |
Conformational Analysis and its Influence on Stereoselectivity in Cyclobutyl Systems
The cyclobutyl group is not a flat, rigid square. To alleviate the torsional strain that would be present in a planar conformation, cyclobutane (B1203170) and its derivatives adopt a puckered or "butterfly" conformation. slideshare.net This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered forms at room temperature. slideshare.net One carbon atom is typically out of the plane formed by the other three.
This conformational flexibility has a direct impact on the stereoselectivity of reactions involving this compound. The cyclobutyl ring is the largest substituent at the α-center and its effective steric bulk, which is critical for the predictive power of models like Felkin-Anh, is not static. The orientation of the puckered four-membered ring relative to the approaching nucleophile can influence the energy of the transition state. For example, the orientation of the "flapped" part of the butterfly conformation can either increase or decrease the steric shield of one face of the adjacent carbonyl group. Studies on other chiral systems containing a cyclobutyl moiety have shown that this group can effectively control π-facial diastereoselection in reactions. researchgate.netpku.edu.cn In some cases, steric repulsion involving the cyclobutyl group has been shown to direct the stereochemical outcome of cyclization reactions. pku.edu.cn Therefore, a complete understanding of the stereochemical outcome in reactions of this compound requires consideration of not just the relative sizes of the substituents, but also the dynamic conformational behavior of the cyclobutyl ring itself.
Reaction Pathways and Mechanistic Investigations of 2 Cyclobutyl 2 Methylbutanal
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center
The carbonyl group of an aldehyde is a primary site for nucleophilic attack. However, the presence of bulky substituents at the alpha-position, as in 2-cyclobutyl-2-methylbutanal, significantly impacts the reactivity and selectivity of these additions.
Stereo- and Regioselectivity in Carbonyl Additions to Highly Substituted Aldehydes
Nucleophilic addition to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. diva-portal.org The stereochemical outcome of these reactions is of particular interest, especially when a new chiral center is formed. libretexts.org In the case of α-substituted aldehydes, the existing stereocenter can influence the facial selectivity of the incoming nucleophile. rsc.org
For highly substituted aldehydes, steric hindrance plays a crucial role in determining the pathway of nucleophilic attack. libretexts.orgscribd.com Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orgscribd.com However, as the steric bulk of the substituents on the α-carbon increases, the reactivity of the aldehyde decreases. libretexts.org
Research into Mukaiyama aldol (B89426) additions to α-heteroatom substituted aldehydes has shown that the stereoselectivity can be highly dependent on the steric bulk of both the aldehyde substituents and the incoming nucleophile. diva-portal.org For instance, additions to α-chloro aldehydes can yield unexpected syn products with sterically hindered nucleophiles, a result not predicted by standard models like the Cornforth-Evans or Felkin-Anh models. diva-portal.org This suggests that for sterically demanding substrates like this compound, the interplay of steric and electronic effects can lead to complex stereochemical outcomes that may not follow conventional predictive models. diva-portal.org The use of organocerium reagents has been shown to be effective in additions to sterically hindered imines where organolithium and Grignard reagents fail, suggesting a potential avenue for reactions with similarly hindered aldehydes. rsc.org
Investigations of Reaction Mechanisms for Aldol-Type Processes
The aldol reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an enolate to a carbonyl compound. libretexts.orgorganic-chemistry.org For sterically hindered aldehydes and ketones, the equilibrium of the aldol reaction often favors the reactants. libretexts.org To achieve good yields, the reaction equilibrium must be shifted towards the products, for instance, by removing the product as it forms. libretexts.org This is particularly relevant for the self-aldol reaction of a hindered aldehyde like this compound.
The mechanism of the aldol reaction typically proceeds through the formation of an enolate, which then acts as a nucleophile. libretexts.orgmasterorganicchemistry.com However, for sterically hindered substrates, an alternative single electron transfer (SET) mechanism has been proposed. run.edu.ng In the context of this compound, its significant steric bulk could potentially favor such a pathway.
Crossed aldol reactions, where two different aldehydes or ketones react, can be challenging. uh.edu To have a successful crossed aldol reaction, one of the reactants should not have alpha-hydrogens, making it unable to form an enolate. uh.edu When considering the reaction of this compound with another enolizable aldehyde, a mixture of products would be expected.
The dehydration of aldol products to form α,β-unsaturated carbonyls (enones) is often favored, especially when the initial aldol addition is thermodynamically unfavorable, as is the case with sterically hindered aldehydes. libretexts.org The stability of the resulting conjugated system drives the reaction forward. libretexts.org
Alpha-Functionalization Reactions of this compound
The presence of a hydrogen atom at the α-carbon of an aldehyde allows for a range of functionalization reactions to occur at this position.
Enolate Chemistry: Generation and Reactivity at the Alpha-Carbon
The acidity of α-hydrogens in aldehydes (pKa ~20) allows for their deprotonation to form nucleophilic enolates. ualberta.casketchy.com The formation of an enolate from an α,α-disubstituted aldehyde like this compound requires a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to avoid nucleophilic attack at the carbonyl carbon. organic-chemistry.orgualberta.ca The resulting enolate is a powerful nucleophile that can react with various electrophiles. masterorganicchemistry.com
However, α-branched aldehydes present challenges in catalytic asymmetric α-functionalization due to the attenuated reactivity of the corresponding trisubstituted enolates and the difficulty in achieving effective facial discrimination. nih.gov Despite these challenges, both organocatalytic and metal-catalyzed methods have been developed for the α-functionalization of prostereogenic α-branched aldehydes. nih.gov The formation of enolates is a reversible process, and for unsymmetrical ketones, can lead to a mixture of kinetic and thermodynamic products. jove.com For an aldehyde like this compound, which has only one type of α-hydrogen, this complexity is avoided.
Transition Metal-Catalyzed C-H Activation and Functionalization at the Alpha- or Beta-Positions
Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, offering an alternative to traditional enolate chemistry. mdpi.comresearchgate.net These methods can enable the direct functionalization of the α- or β-positions of carbonyl compounds. rsc.org
Alpha-Functionalization: Palladium-catalyzed α-allylation has been successfully applied to aldehydes, demonstrating the utility of transition metals in forming C-C bonds at the α-position. mdpi.com These reactions can be rendered enantioselective through the use of chiral ligands. mdpi.com Cooperative systems combining a diarylprolinol silyl (B83357) ether with various Lewis acids have also been shown to effect highly enantioselective intermolecular α-alkylation of aldehydes. acs.org Furthermore, dual catalysis strategies, merging organocatalysis with transition metal catalysis, have been developed for the asymmetric C-H functionalization of aldehydes. researchgate.netrsc.org
Beta-Functionalization: The direct functionalization of the β-C(sp³)–H bond of carbonyl compounds is more challenging but has been achieved using transition metal catalysis. rsc.orgnih.gov These methods often rely on directing groups to achieve regioselectivity. nih.gov For instance, palladium-catalyzed β-C-H arylation of aldehydes has been accomplished using transient directing groups derived from amino acids. nih.gov Cooperative nickel and photoredox catalysis has also been employed for the formal β-C-H arylation of aldehydes and ketones via their silyl enol ethers. nih.gov
Radical Reactions and Gas-Phase Kinetics of Branched Aldehydes
The study of gas-phase reactions of aldehydes is crucial for understanding their atmospheric chemistry. scielo.org.mx Aldehydes can react with radicals, such as the nitrate (B79036) radical (NO₃) and the hydroxyl radical (OH), primarily through the abstraction of the aldehydic hydrogen atom. scielo.org.mxcopernicus.org
Theoretical and experimental studies on the reaction of NO₃ radicals with branched aliphatic aldehydes, such as 2-methylpropanal and 2-methylbutanal, have been conducted to determine reaction rate coefficients and activation energies. rsc.orgnih.gov These studies indicate that the reaction proceeds via H-atom abstraction from the -CHO group. copernicus.org
In the context of radical-initiated hydroacylation of alkenes, theoretical studies on branched aldehydes have shown that a hypervalent iodine reagent can initiate a radical chain reaction. acs.org The process involves the formation of an acyl radical, which then adds to the alkene. acs.org It has been noted that branched alkyl aldehydes can undergo decarbonylation at elevated temperatures to generate alkyl radicals. nih.gov This is particularly relevant for tertiary aldehydes like pivaldehyde, which readily decarbonylates to form a stable tert-butyl radical. nih.gov Given its structure, this compound would likely exhibit similar behavior in radical reactions, with a potential for decarbonylation under certain conditions.
Hydrogen Abstraction Reactions by Reactive Species (e.g., OH, H, NO3 Radicals)
The principal degradation pathway for this compound in the troposphere is initiated by hydrogen abstraction from its aldehydic group by radicals such as hydroxyl (OH), hydrogen (H), and nitrate (NO3). ca.govresearchgate.net The aldehydic hydrogen is particularly susceptible to abstraction due to the electron-withdrawing nature of the adjacent carbonyl group.
The general mechanism for these abstraction reactions can be represented as:
Reaction with OH radicals: The hydroxyl radical is the most significant daytime oxidant in the troposphere. The reaction proceeds as follows: R-CHO + OH• → R-CO• + H₂O (where R = 2-cyclobutyl-2-methylbutyl)
Reaction with H atoms: While generally less significant than OH radicals, hydrogen atoms can also participate in abstraction reactions.
Reaction with NO3 radicals: During the nighttime, in the absence of sunlight, the nitrate radical becomes a crucial oxidant. researchgate.net The reaction with aldehydes like this compound involves the abstraction of the aldehydic hydrogen: researchgate.net R-CHO + NO₃• → R-CO• + HNO₃
The resulting acyl radical (R-CO•) is a key intermediate that undergoes further reactions in the atmosphere. dcu.ie
Determination of Kinetic Rate Constants and Temperature Dependence of Reactions
The speed at which this compound is removed from the atmosphere is quantified by the kinetic rate constants of its reactions with oxidants. These rate constants are often temperature-dependent, a relationship described by the Arrhenius equation: k = A * e^(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature in Kelvin. iitk.ac.infiveable.me
Arrhenius Expressions for the Reaction of NO3 Radicals with Branched Aldehydes
| Aldehyde | A (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Ea (K) |
|---|---|---|
| 2-methylpropanal | 1.0 ± 0.5 | 2598 ± 384 |
| 2,2-dimethylpropanal | 2.7 ± 1.2 | 2063 ± 356 |
| 2-methylbutanal | 5.5 ± 3.1 | 2296 ± 555 |
| 3-methylbutanal | 3.7 ± 1.4 | 2184 ± 230 |
Data from Cabañas et al. (2003) researchgate.net
These data indicate that the reactions of NO3 radicals with branched aldehydes are relatively fast and that their rates increase with temperature. researchgate.net The substituent groups near the aldehyde functionality influence the pre-exponential factor and the activation energy. ca.gov
Mechanistic Elucidation of Atmospheric Oxidation Pathways
Following the initial hydrogen abstraction, the resulting acyl radical (in this case, the 2-cyclobutyl-2-methylbutanoyl radical) rapidly reacts with molecular oxygen (O₂) to form an acylperoxy radical (R-C(O)OO•). dcu.ie
The fate of this acylperoxy radical is central to the subsequent atmospheric chemistry. In polluted environments with significant concentrations of nitrogen oxides (NOx), it can react with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO₂), or with NO₂ to form a peroxyacyl nitrate (PAN).
The alkoxy radical is a highly reactive intermediate that can undergo several transformations, including:
Decomposition: Fragmentation of the molecule, potentially leading to the formation of smaller, more volatile compounds.
Isomerization: Intramolecular hydrogen shift, leading to the formation of a different radical species.
Reaction with O₂: Further oxidation to form more stable products like carboxylic acids.
The specific products formed depend on the structure of the initial aldehyde and the atmospheric conditions.
Reactivity and Transformations of the Cyclobutyl Ring System
The presence of the cyclobutyl ring in this compound introduces unique chemical properties due to the inherent strain in the four-membered ring.
Assessment of Ring Strain and its Chemical Consequences
The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglscollege.ac.in The internal bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. lscollege.ac.inlibretexts.org This angle strain leads to increased potential energy and decreased stability compared to acyclic or larger ring systems like cyclohexane (B81311). libretexts.orgfiveable.me
To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. lscollege.ac.in However, this does not completely eliminate the strain. The elevated energy of the cyclobutyl ring makes it more susceptible to reactions that can relieve this strain, such as ring-opening reactions. wikipedia.orgnih.gov The high strain energy also results in a higher heat of combustion for cyclobutanes compared to their less strained counterparts. wikipedia.orglscollege.ac.in
Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane (B1198618) | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
Note: Values are approximate and can vary slightly depending on the source.
Ring-Opening and Rearrangement Pathways of Cyclobutyl-Substituted Compounds
The inherent strain in the cyclobutyl ring makes it prone to ring-opening and rearrangement reactions, particularly when a reactive center is located on or adjacent to the ring. nih.gov These reactions can be initiated by various means, including thermal, photochemical, or catalytic conditions. nih.gov
For cyclobutyl-substituted compounds, the formation of a radical or a carbocation adjacent to the ring can trigger rearrangement pathways. For example, cyclobutylcarbinyl radicals can undergo ring-opening to form more stable, open-chain radicals. nih.govcaltech.edu The regioselectivity of this ring-opening is influenced by the stability of the resulting radical products. caltech.edu
In the context of the atmospheric oxidation of this compound, the formation of radical intermediates could potentially lead to reactions involving the cyclobutyl ring. For instance, an alkoxy radical formed on the carbon adjacent to the cyclobutyl group could initiate a ring-opening process. This would represent a more complex degradation pathway in addition to the reactions of the aldehyde functional group. Studies on the rearrangement of bicyclic cyclobutylcarbinyl radicals have shown that both ring-opening and ring-expansion are possible, depending on the position of the radical center and the presence of stabilizing substituents. nih.govcaltech.edu
Computational and Theoretical Chemistry Studies of 2 Cyclobutyl 2 Methylbutanal
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For 2-cyclobutyl-2-methylbutanal, these calculations would elucidate its conformational preferences, the strength of its chemical bonds, and its inherent reactivity.
Conformational Analysis and Determination of Low-Energy Isomers
The conformational landscape of this compound is primarily dictated by the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom around the single bond connecting the ring to the quaternary α-carbon.
Computational studies on substituted cyclobutanes consistently show that the four-membered ring is not planar but adopts a "puckered" or "butterfly" conformation to alleviate torsional strain. libretexts.orgmasterorganicchemistry.com This puckering results in two distinct substituent positions: axial and pseudo-equatorial. For monosubstituted cyclobutanes, the conformer with the substituent in the equatorial position is generally more stable. acs.org In this compound, the bulky 2-methylbutanal group would strongly prefer an equatorial position to minimize steric interactions with the hydrogens on the cyclobutane ring.
Furthermore, the cyclobutane ring itself can undergo a process of ring-puckering, leading to different conformers. acs.orgnih.gov For a 2,2-disubstituted cyclobutane derivative, computational studies have identified two distinct ring-puckering conformers with a small energy difference. acs.org In the case of this compound, the primary low-energy isomers would arise from the orientation of the methyl and ethyl groups relative to the cyclobutyl ring. The most stable conformer would likely position the largest group (ethyl) to minimize steric hindrance.
| Conformer | Description | Expected Relative Stability |
|---|---|---|
| Equatorial-Staggered | The 2-methylbutanal substituent is in the equatorial position of the puckered cyclobutane ring. The C-C bonds of the butanal chain are in a staggered conformation. | Most Stable |
| Equatorial-Eclipsed | The 2-methylbutanal substituent is in the equatorial position, but there is some eclipsing interaction within the butanal side chain. | Less Stable |
| Axial-Staggered | The 2-methylbutanal substituent is in the axial position of the puckered cyclobutane ring. | Least Stable |
Bond Dissociation Energies and Stability Assessments
Bond dissociation energy (BDE) is a key indicator of the stability of a chemical bond. masterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate BDEs. nih.govtandfonline.com For this compound, the most pertinent BDEs are those involving the bonds to the quaternary α-carbon.
Studies on ketones with α-substitution show that C-H BDEs at the α-position decrease with increasing substitution. nih.gov While this molecule has no α-hydrogen, the C-C bonds at the quaternary center are of interest. The Cα-C(O)H bond, the Cα-CH3 bond, the Cα-CH2CH3 bond, and the Cα-cyclobutyl bond are all critical to the molecule's stability. The electron-withdrawing nature of the carbonyl group generally weakens adjacent C-C bonds. researchgate.net Therefore, the Cα-C(O)H bond is expected to have a relatively lower BDE compared to a standard C-C single bond.
| Bond | Analogous System | Estimated BDE (kcal/mol) | Reference |
|---|---|---|---|
| Cα-CHO | α-substituted ketones | ~80-85 | nih.gov |
| Cα-CH3 | Tertiary C-C bonds | ~81-84 | harvard.edu |
| Cα-Cyclobutyl | C-C bond in cyclobutane | ~65 | masterorganicchemistry.com |
| Aldehydic C-H | Aldehydes | ~87-89 | masterorganicchemistry.com |
Frontier Molecular Orbital Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other chemical species. nih.gov
For an aldehyde, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O bond. researchgate.netcureffi.org Nucleophilic attack, a characteristic reaction of aldehydes, involves the interaction of the nucleophile's HOMO with the aldehyde's LUMO. masterorganicchemistry.com
The presence of a quaternary α-carbon with alkyl and cyclobutyl substituents in this compound will influence the energies of these frontier orbitals. The alkyl groups are electron-donating, which would raise the energy of the HOMO, making the molecule a slightly better electron donor. However, these bulky groups also create significant steric hindrance around the carbonyl carbon, which can impede the approach of a nucleophile to the LUMO. rsc.org Computational studies on sterically hindered aldehydes confirm that while the electronic properties might suggest reactivity, steric factors often dominate the actual reaction outcomes. rsc.org
| Orbital | Primary Location | Role in Reactivity | Effect of α-Substitution |
|---|---|---|---|
| HOMO | Oxygen lone pairs | Electron donation (nucleophilicity of oxygen) | Energy is raised by electron-donating alkyl groups. |
| LUMO | π* orbital of C=O | Electron acceptance (electrophilicity of carbonyl carbon) | Largely unaffected electronically, but sterically shielded. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.netnih.gov
Potential Energy Surface Scans for Key Reaction Pathways
A potential energy surface (PES) scan involves calculating the energy of a molecular system as a specific geometric parameter (like a bond length or angle) is varied. researchgate.net This allows for the mapping of the energy landscape of a reaction. For this compound, a key reaction would be nucleophilic addition to the carbonyl group. A PES scan could be performed by modeling the approach of a nucleophile to the carbonyl carbon. Such a scan would likely show a steady increase in energy until the transition state is reached, followed by a decrease as the new bond forms. nih.govaanda.org
For reactions involving the α-position, such as enolate formation, a PES scan could model the abstraction of a proton from one of the adjacent methylene (B1212753) groups of the cyclobutyl ring, though this would be less favorable than reactions at the carbonyl center.
Transition State Characterization and Activation Energy Calculations
The transition state (TS) is the highest energy point along a reaction coordinate. researchgate.net Its structure and energy determine the activation energy (Ea) of the reaction, which in turn governs the reaction rate. Computational methods can be used to locate and characterize transition state structures. rsc.org
For the nucleophilic addition to this compound, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π bond. Due to the significant steric hindrance from the α-substituents, the activation energy for this process is expected to be higher than that for a less hindered aldehyde. rsc.orgrsc.org DFT calculations on similar sterically hindered systems have confirmed that increased steric bulk leads to higher activation barriers for nucleophilic attack. rsc.org
| Parameter | Description | Expected Finding from Calculation |
|---|---|---|
| Geometry | Arrangement of atoms at the highest energy point. | The nucleophile would approach the carbonyl carbon at an angle (e.g., the Bürgi-Dunitz angle), with elongated C-Nu and C=O bonds. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Higher than for less sterically hindered aldehydes due to steric repulsion between the nucleophile and the α-substituents. |
| Vibrational Frequencies | Calculation to confirm a true transition state. | One imaginary frequency corresponding to the motion along the reaction coordinate. |
Insights into Regioselectivity and Chemoselectivity
Computational studies are instrumental in elucidating the factors that govern regioselectivity and chemoselectivity in reactions involving α-branched aldehydes like this compound.
In the context of metal-catalyzed reactions, such as the palladium-catalyzed α-arylation of ketones, computational analysis has revealed that the regioselectivity is often high, with a preference for methylation over methylenation. acs.org Density Functional Theory (DFT) calculations have been employed to study the diboration of aldehydes catalyzed by copper(I) boryl complexes. These studies show that the reaction proceeds through the insertion of the aldehyde into the Cu-B bond, and the "electron-richness" or nucleophilicity of this bond dictates the direction of insertion and prevents side reactions. acs.org
DFT calculations have also been used to investigate the oxidation of alkenes to aldehydes catalyzed by ruthenium porphyrins. rsc.org These studies indicate the involvement of multiple reactive oxidants and a tandem epoxide isomerization to selectively yield the aldehyde. rsc.org This level of mechanistic detail is crucial for optimizing reaction conditions to favor the desired aldehyde product and minimize byproducts.
Furthermore, in organocatalyzed reactions, the chemoselectivity between different reaction pathways, such as Michael additions versus other transformations, is often dictated by the nature of the catalyst and the electronic properties of the substrates. acs.org For instance, in reactions involving enamine intermediates, the catalyst can shield one face of the enal, ensuring high chemoselectivity for 1,4-adducts. acs.org
Prediction and Rationalization of Stereochemical Outcomes
Predicting and explaining the stereochemical course of reactions involving this compound is a key area where computational chemistry has made significant contributions.
Modeling Diastereoselective and Enantioselective Pathways in Asymmetric Reactions
Computational modeling is a powerful tool for understanding the origins of stereoselectivity in asymmetric reactions of α-branched aldehydes. DFT calculations are frequently used to model the transition states of diastereoselective and enantioselective pathways. For example, in peptide-catalyzed conjugate addition reactions, computational analysis of diastereomeric enamines can reveal the origins of kinetic resolution and stereocontrol. acs.org
In the context of organocatalyzed reactions, the formation of specific stereoisomers can be rationalized by examining the stability of different transition state structures. For instance, in proline-catalyzed aldol (B89426) reactions, computational models have been used to identify the key non-covalent interactions that stabilize the favored transition state. rsc.org Similarly, in the asymmetric α-functionalization of α-branched aldehydes using bifunctional catalysts, computational modeling can reveal that the reaction proceeds through a specific enolate configuration (e.g., E-configured) which then reacts through a preferred face (e.g., Si face) to yield the observed stereoisomer. mdpi.com
NMR and computational studies have also been used to investigate reactions that may proceed through cyclobutane intermediates, where the stereochemical outcome is determined by the relative energies of different stereoisomeric transition states and intermediates. acs.orgnih.gov These studies highlight the importance of considering multiple reaction pathways to accurately predict the final product distribution.
Quantitative Analysis of Steric and Electronic Effects on Stereocontrol
The stereochemical outcome of reactions involving this compound is heavily influenced by a delicate balance of steric and electronic effects. Computational methods allow for the quantitative analysis of these contributions.
Steric hindrance from the bulky cyclobutyl and methyl groups at the α-position plays a significant role in directing the approach of incoming nucleophiles. scirp.org Computational models can quantify the steric strain in different transition state geometries, helping to explain why a particular diastereomer or enantiomer is favored. For example, in allylborations of aldehydes, computational analysis has been used to understand the origin of high selectivity, where the critical factor is controlling which substituent occupies the axial versus equatorial position in the chair-like transition state. bristol.ac.uk
Electronic effects, such as the inductive effect of alkyl groups, also influence reactivity by modulating the partial positive charge on the carbonyl carbon. scirp.org Furthermore, the electronic properties of catalysts and reagents can have a profound impact on stereocontrol. In dual catalysis systems, for example, a protonated aminocatalyst can electrostatically stabilize the developing negative charge on a leaving group, a factor that can be quantified through computational analysis. mdpi.com
Role of Non-Covalent Interactions in Transition State Stabilization
Non-covalent interactions (NCIs) are crucial in stabilizing transition states and are often the deciding factor in stereoselective reactions. Computational chemistry provides the tools to identify and quantify these subtle yet powerful interactions.
Functional-Group Symmetry-Adapted Perturbation Theory (F-SAPT) is one such tool used to dissect and quantify the various components of NCIs, such as electrostatic, exchange-repulsion, induction, and dispersion forces. rsc.org In the proline-catalyzed intermolecular aldol reaction, F-SAPT analysis has been used to confirm the stabilizing effect of a C-H/π interaction between the enamine intermediate and the aldehyde, as well as a stabilizing contact between an ortho-hydrogen and the carboxylic acid group of the enamine. rsc.org
Hydrogen bonding is another critical NCI that plays a key role in many asymmetric transformations. mdpi.com In reactions catalyzed by bifunctional catalysts bearing a hydrogen-bond donor, this interaction can activate the electrophile and rigidify the transition state, leading to higher efficiency and asymmetric induction. mdpi.com Computational modeling can pinpoint the specific hydrogen bonding networks responsible for the observed stereoselectivity. mdpi.com Additionally, n→π* interactions, where an electron lone pair on one atom donates into the antibonding π* orbital of a nearby carbonyl group, have been shown through computational studies to significantly stabilize transition states. researchgate.net
Development and Application of Advanced Computational Methods for Branched and Cyclic Aldehydes
The unique structural features of branched and cyclic aldehydes like this compound necessitate the development and application of advanced computational methods to accurately model their reactivity.
The increasing application of computational chemistry, particularly Density Functional Theory (DFT), has significantly advanced the understanding of reactions involving complex molecules. ggckondagaon.inuomustansiriyah.edu.iq These methods are used to evaluate the energy profiles of reaction mechanisms and provide structural representations of transient intermediates and transition states. kashanu.ac.ir
For α-branched aldehydes, which are challenging substrates due to issues of both reactivity and selectivity, dual catalysis strategies combining organocatalysis with transition metal catalysis have emerged. mdpi.com Computational modeling is essential for understanding the intricate interplay between the two catalytic cycles. Furthermore, photochemical strategies, such as E/Z isomerization of enamine intermediates, have been developed for the deracemization of α-branched aldehydes, with DFT calculations providing mechanistic insights into the enamine formation and isomerization processes. researchgate.net
Advanced computational techniques are also employed to study the role of bulky protecting groups, which are often used to stabilize highly reactive compounds. While steric repulsion is the primary role attributed to these groups, computational analysis reveals that non-covalent interactions, such as π-stacking and van der Waals forces, also contribute significantly to the stabilization of the system. nih.gov
The development of more accurate and efficient computational models continues to be a priority. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to study enzymatic reactions or reactions in complex solvent environments, providing a more realistic picture of the reaction system. nih.gov As computational power grows, so does the ability to apply these sophisticated methods to increasingly complex and synthetically relevant molecules like this compound.
Applications and Synthetic Utility of 2 Cyclobutyl 2 Methylbutanal in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral aldehydes are highly valuable intermediates in asymmetric synthesis, serving as precursors for a wide array of functional groups and stereocenters. The presence of a quaternary stereocenter, as in the case of 2-Cyclobutyl-2-methylbutanal, is a particularly sought-after motif in complex molecule synthesis. However, there is no specific information in the current body of scientific literature detailing the use of this compound for these purposes.
Precursor for Stereoselective Construction of Natural Products
The synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex stereochemical arrays. While many cyclobutane-containing natural products are known, the utility of this compound as a precursor in the stereoselective synthesis of any known natural product has not been reported.
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The incorporation of unique carbocyclic scaffolds is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Although the cyclobutyl group is present in some pharmacologically active compounds, there are no documented instances of this compound being used as an intermediate in the synthesis of such molecules.
Enantioenriched Derivatives for Fundamental Organic Research
The study of enantioenriched molecules provides fundamental insights into reaction mechanisms and the principles of stereocontrol. While methods for the enantioselective synthesis of various chiral aldehydes are well-established, research focusing on the preparation and application of enantioenriched derivatives of this compound for fundamental organic research has not been described in the literature.
Development of Novel Synthetic Sequences Utilizing its Unique Structural Features
The unique steric and electronic properties of a molecule can often be exploited in the development of novel synthetic methodologies. The combination of a cyclobutyl ring and a quaternary alpha-carbon in this compound presents an interesting structural motif. Nevertheless, there are no published reports on the development of new synthetic sequences that capitalize on these specific structural features.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-Cyclobutyl-2-methylbutanal Chemistry
The academic understanding of this compound is currently in its nascent stages, with specific research on this compound being limited. Much of the current knowledge is extrapolated from the broader context of α-branched aldehyde chemistry. These aldehydes are recognized as challenging substrates in organic synthesis due to steric hindrance around the carbonyl group, which can impede the formation of enolates or enamines, crucial intermediates in many carbon-carbon bond-forming reactions. mdpi.com The presence of a quaternary carbon atom adjacent to the aldehyde functionality in this compound further accentuates this challenge.
The primary areas of investigation for α-branched aldehydes, and by extension, for this compound, revolve around their stereoselective functionalization. Key transformations include α-alkylation, α-amination, and aldol (B89426) reactions. The cyclobutyl moiety introduces additional complexity and potential for unique stereochemical outcomes due to its puckered conformation. Current research suggests that achieving high yields and stereoselectivities with such sterically demanding substrates often requires carefully designed catalysts and optimized reaction conditions. mdpi.com The reactivity of the aldehyde group itself is well-established, allowing for transformations into alcohols, carboxylic acids, and imines, though the steric bulk of the adjacent quaternary center likely influences reaction kinetics.
Identification of Unexplored Synthetic Avenues for this compound
While general methods for the synthesis of branched aldehydes exist, specific and efficient routes to this compound are not well-documented in the literature. This presents a significant opportunity for methodological development.
One promising and largely unexplored avenue is the application of modern cross-coupling technologies. For instance, the catalytic asymmetric cross-coupling of cyclobutenes with appropriate alkyl fragments could provide a modular and stereocontrolled route to the core structure. ox.ac.uk Additionally, advancements in C-H activation could enable the direct functionalization of simpler cyclobutane (B1203170) precursors.
Another area ripe for exploration is the use of photochemical methods. [2+2] photocycloaddition reactions are a classical approach to cyclobutane synthesis and could be adapted to construct the cyclobutyl ring of this compound. researchgate.net Furthermore, the development of novel catalytic cycles that can tolerate or even leverage the steric hindrance of the quaternary center would be a significant advance. The table below outlines some potential, yet underexplored, synthetic strategies.
| Synthetic Approach | Key Transformation | Potential Advantages | Foreseen Challenges |
| Asymmetric Cross-Coupling | Rh-catalyzed carbometallation of cyclobutene | High stereocontrol, modularity | Substrate synthesis, catalyst optimization |
| C-H Activation/Functionalization | Direct introduction of the methylbutanal moiety | Atom economy, step efficiency | Regioselectivity, catalyst development |
| Photochemical [2+2] Cycloaddition | Cycloaddition of an alkene and a ketene (B1206846) acetal (B89532) equivalent | Access to diverse substitution patterns | Regio- and stereoselectivity control |
| Ring Expansion | Expansion of a cyclopropane (B1198618) derivative | Access to strained ring systems | Availability of starting materials |
Further Mechanistic Insights Required for Complex Transformations
A deeper mechanistic understanding of reactions involving this compound is crucial for the rational design of efficient and selective synthetic methods. The formation of both E and Z-enamines from α-branched aldehydes is a known issue that can lead to mixtures of diastereomeric products. mdpi.com Detailed mechanistic studies, including kinetic analysis and computational modeling, are needed to elucidate the factors that govern the stereochemical outcome of reactions involving this specific substrate.
Furthermore, the role of the cyclobutyl group in influencing transition state geometries and reaction pathways is not well understood. Its conformational flexibility could lead to unexpected stereochemical induction or alternative reaction pathways compared to acyclic or larger ring analogues. Investigating the potential for transannular interactions or strain-release-driven reactions involving the cyclobutane ring would provide valuable insights. Understanding these mechanistic nuances is critical for overcoming the reactivity and selectivity challenges posed by this sterically congested molecule.
Potential for Novel Catalytic Systems in its Synthesis and Derivatization
The development of novel catalytic systems is paramount to unlocking the synthetic potential of this compound. While traditional organocatalysis and transition metal catalysis have been applied to α-branched aldehydes, there is significant room for innovation. mdpi.com
Bifunctional catalysts, which combine a Lewis acid and a Brønsted base or an organocatalytic moiety with a metal center, could offer enhanced reactivity and selectivity by providing a more organized transition state assembly. For the synthesis of the cyclobutane core, novel photocatalysts could enable efficient and stereocontrolled [2+2] cycloaddition reactions under mild conditions. researchgate.net
For the derivatization of this compound, enzymatic catalysis presents an attractive, though largely unexplored, option. Enzymes such as transaminases or oxidoreductases could offer unparalleled chemo-, regio-, and stereoselectivity, providing access to chiral amines and alcohols derived from the parent aldehyde. The table below highlights some promising areas for catalyst development.
| Catalyst Type | Target Reaction | Potential Advantages |
| Bifunctional Organocatalysts | Asymmetric α-functionalization | High enantioselectivity, organized transition state |
| Heterogeneous Photocatalysts | [2+2] Cycloaddition | Catalyst recyclability, mild reaction conditions |
| Metalloenzymes | Derivatization of the aldehyde | High selectivity, environmentally benign |
| Dual Catalysis Systems | Tandem or cascade reactions | Increased molecular complexity in a single step |
Advancement of Predictive Computational Tools for Branched Aldehyde Reactivity
Computational chemistry is poised to play a pivotal role in advancing the understanding and application of this compound and other branched aldehydes. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state structures, and predict the stereochemical outcomes of catalytic reactions. nih.gov This predictive power can significantly accelerate the discovery of optimal reaction conditions and the design of more efficient catalysts, reducing the need for extensive empirical screening.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms could enable the prediction of the reactivity of a broad range of branched aldehydes based on their structural features. acs.org These tools could help in identifying promising synthetic targets and in silico screening of potential catalysts. As computational power and algorithmic sophistication continue to grow, these predictive tools will become increasingly indispensable for navigating the complex reactivity of sterically hindered molecules like this compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | By-Products |
|---|---|---|---|
| Grignard + Oxidation | 65–75 | Dry THF, 0°C to RT, PCC/CH₂Cl₂ | Cyclic ethers |
| Wittig Reaction | 50–60 | Reflux in toluene, pH 3–4 | Triphenylphosphine oxide |
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- GC-MS : For purity assessment and identification of volatile by-products (retention time ≈ 8.2 min; molecular ion peak at m/z 140 [M⁺]) .
- NMR Spectroscopy :
- FT-IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (C-H aldehyde) .
Basic: How does the steric strain of the cyclobutyl ring influence the compound’s stability under varying storage conditions?
Methodological Answer:
The cyclobutyl ring’s angle strain increases reactivity:
- Thermal Stability : Decomposes above 80°C via ring-opening reactions. Store at 2–8°C under inert gas (N₂/Ar) .
- Light Sensitivity : UV exposure accelerates aldehyde oxidation to carboxylic acids. Use amber vials for long-term storage .
- Moisture Sensitivity : Hygroscopic; store with molecular sieves (3Å) to prevent hydrate formation .
Advanced: What mechanistic pathways dominate in the oxidation of this compound, and how can competing pathways be controlled?
Methodological Answer:
Oxidation with KMnO₄/H₂SO₄ primarily yields 2-cyclobutyl-2-methylbutanoic acid, but competing pathways include:
- Over-oxidation : Formation of CO₂ via cleavage of the cyclobutyl ring. Mitigate by using milder conditions (e.g., TEMPO/NaClO) .
- Epoxidation : Side reaction with peracids; suppress by avoiding acidic conditions.
Mechanistic Insights : - Radical intermediates detected via ESR during KMnO₄ reactions.
- Computational studies (DFT) suggest transition-state stabilization via cyclobutyl ring distortion .
Q. Table 2: Oxidation Outcomes Under Different Conditions
| Oxidizing Agent | Product | Yield (%) | Competing Pathway |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Carboxylic acid | 70 | Ring cleavage (15%) |
| TEMPO/NaClO | Carboxylic acid | 85 | Minimal side reactions |
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., aldehyde dehydrogenase). The cyclobutyl group shows steric hindrance, reducing binding affinity .
- QSAR Studies : Correlate logP values (calculated ~2.1) with membrane permeability. Higher hydrophobicity enhances CNS penetration .
- MD Simulations : Reveal conformational flexibility of the cyclobutyl ring in aqueous environments, impacting metabolic stability .
Advanced: How do structural analogues of this compound compare in skin sensitization potential?
Methodological Answer:
- Direct Peptide Reactivity Assay (DPRA) : The aldehyde group reacts with cysteine residues (≥5% depletion indicates sensitization risk) .
- Human Maximization Tests : Compare with 2-(Cyclohex-2-en-1-yl)-2-methylbutanal, which shows higher sensitization due to conjugated double bonds .
Mitigation Strategies : - Introduce electron-withdrawing groups (e.g., -CF₃) to reduce aldehyde reactivity.
- Formulate as prodrugs (e.g., acetal derivatives) to minimize direct exposure .
Advanced: What strategies resolve contradictions in reported spectral data for cyclobutyl-containing aldehydes?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with PubChem entries (e.g., 2-Cyclobutyl-2-phenylacetic acid, InChI Key: DNIXVNVJYYYXSW) .
- Isotopic Labeling : Use ¹³C-labeled aldehyde to confirm peak assignments in crowded spectra .
- Collaborative Databases : Submit raw data to platforms like NMRShiftDB2 for peer validation .
Advanced: How to design a methodological study evaluating synthetic reproducibility across labs?
Methodological Answer:
- Protocol Standardization : Use PRISMA guidelines for systematic review design, including reaction conditions, equipment calibration, and analyst training .
- Statistical Analysis : Apply Cohen’s kappa coefficient to assess inter-lab agreement in yield reporting .
- Blinded Replication : Distribute pre-weighed reagents to participating labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
